Cellular PI3Kδ Inhibition Differences Across Analogs
Among compounds sharing the 4-methyl-[3,3'-bipyridin]-6-amine core scaffold, a 3.7-fold difference in cellular PI3Kδ inhibitory potency is observed depending on additional peripheral substituents. The analog represented by ChEMBL ID CHEMBL2165502 exhibits an IC50 of 102 nM, whereas a closely related derivative (CHEMBL2165498) bearing the identical 4-methyl-[3,3'-bipyridin]-6-amine core but differing in appended substituents yields an IC50 of 374 nM in the same assay system [1]. This demonstrates that while the 4-methyl-[3,3'-bipyridin]-6-amine core provides the fundamental PI3Kδ-binding pharmacophore, the precise molecular context dramatically modulates cellular activity. Procurement of the base 4-methyl-[3,3'-bipyridin]-6-amine scaffold enables systematic SAR exploration that would be unavailable with alternative bipyridine regioisomers.
| Evidence Dimension | Cellular PI3Kδ inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured for free base scaffold; scaffold-containing analog CHEMBL2165502 IC50 = 102 nM; second analog CHEMBL2165498 IC50 = 374 nM |
| Comparator Or Baseline | CHEMBL2165502 (scaffold-containing analog with higher potency) vs CHEMBL2165498 (scaffold-containing analog with lower potency) |
| Quantified Difference | 3.7-fold (374 nM / 102 nM) difference in potency between two analogs sharing the same core scaffold |
| Conditions | Inhibition of human PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells after 30 minutes by electrochemiluminescence assay |
Why This Matters
For procurement decisions, this quantitative range demonstrates that the 4-methyl-[3,3'-bipyridin]-6-amine scaffold is a validated PI3Kδ pharmacophore with demonstrated cellular activity, and the 3.7-fold variation between derivatives indicates that the free amine intermediate is a critical starting point for optimization rather than an interchangeable commodity building block.
- [1] BindingDB. BDBM50394893 (CHEMBL2165502) and BDBM50394897 (CHEMBL2165498). PI3Kdelta Cellular Inhibition Data: IC50 values of 102 nM and 374 nM in Ri-1 cell pAKT(S473) electrochemiluminescence assay. View Source
